3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride
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Overview
Description
3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride is a chemical compound with the molecular formula C8H17N3O.2ClH. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.
Introduction of the Amino Group: The amino group is introduced at the 3-position of the piperidine ring through a substitution reaction using reagents such as ammonia or amines.
Dimethylation: The nitrogen atom at the 1-position is dimethylated using reagents like formaldehyde and formic acid.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N,N-dimethylpyrrolidine-1-carboxamide;dihydrochloride: Similar structure but with a five-membered ring.
3-Amino-N,N-dimethylpiperidine-1-carboxylate;dihydrochloride: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
3-Amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to form stable dihydrochloride salts also enhances its solubility and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-amino-N,N-dimethylpiperidine-1-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-10(2)8(12)11-5-3-4-7(9)6-11;;/h7H,3-6,9H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYQWEBQNQXHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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